molecular formula C10H7F3N2O B1361278 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one CAS No. 321-07-3

1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one

Cat. No. B1361278
CAS RN: 321-07-3
M. Wt: 228.17 g/mol
InChI Key: GLGRRRKQSFURGD-UHFFFAOYSA-N
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Description

1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one is a unique chemical compound with the molecular formula C10H7F3N2O. It has a molecular weight of 228.17 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one is characterized by the presence of a pyrazoline ring, which is a five-membered ring with two nitrogen atoms at different positions .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one are not available, related compounds such as 1-phenyl-3-aryl-1H-pyrazoles have been synthesized from the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones .


Physical And Chemical Properties Analysis

1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one is characterized by its molecular weight of 228.17 and its molecular formula of C10H7F3N2O .

Scientific Research Applications

Synthesis and Molecular Characterization

1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one has been used in the synthesis of various compounds. In one study, its reaction with 2-chlorobenzaldehyde resulted in a compound formed by the addition of a second pyrazolone unit to the primarily formed 1:1 condensation product, with detailed spectroscopic data presented (Guo & Holzer, 2009). Another research involved synthesizing transition metal complexes with a variant of this compound, showing coordination through carbonyl and amino functional groups (Otuokere et al., 2015).

Bioactive Properties

This compound has been used in the synthesis of bioactive analogues, including antibacterial activities. For instance, 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole analogues were synthesized and evaluated for antibacterial activity against various bacterial strains (Leelakumar et al., 2022). Additionally, studies on tautomerism of related compounds have provided insights into their stability under various conditions, which can be crucial for developing bioactive substances (Katritzky & Maine, 1964).

Antioxidant Activity

Some derivatives synthesized from related compounds have demonstrated significant antioxidant properties. A study involving the synthesis of thiazolyl–pyrazolone compounds from 3-Methyl-1-thiocarbamoyl-2-pyrazolin-5-one showed potential antioxidant activity using the ABTS Radical Cation Decolorization Assay (Gaffer et al., 2017).

Applications in Luminescent Materials

The compound has been used in the synthesis of luminophores, which are materials that emit light. For example, 1,3,5-triaryl-2-pyrazolines with 8-hydroxyquinolinic substituent were synthesized and found to possess fungistatic and fungicide activities as well as theoretical biological activities, highlighting their potential in bio-luminescent applications (Marrugo-González et al., 2015).

Catalytic and Medicinal Relevance

Some studies have looked into the catalytic and medicinal relevance of compounds derived from 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one. For instance, dioxomolybdenum(VI) chelates involving O, N-donor 4-oximino-2-pyrazoline-5-one derivatives were synthesized and characterized, showing potential in bioinorganic and medicinal chemistry (Maurya et al., 2015).

Tautomerism and Molecular Properties

Studies on tautomerism of derivatives of 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one have been conducted to understand their molecular properties better. These studies involve spectroscopic investigations and provide insights into the behavior of these compounds under different conditions, which is valuable for their application in various scientific domains (Freyer et al., 1983).

Antimicrobial Activity and Structure Analysis

The compound and its derivatives have been studied for antimicrobial properties and structural analysis. For instance, the structure of 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline was investigated for antimicrobial activity, revealing promising results. This study highlights the potential of these compounds in developing new antimicrobial agents (Sid et al., 2016).

Synthesis of Antimicrobial Agents

The compound has been used in the synthesis of novel antimicrobial agents. A study reported the regiospecific synthesis of a series of pyrazolinyl p-tolyl sulfones, demonstrating significant antimicrobial activity against various microorganisms, including yeast, fungi, and bacteria (Bonacorso et al., 2006).

Tautomerism in Different States

Research on the tautomerism of derivatives of 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one in different states, such as solid and solution, has been conducted. These studies provide valuable insights into the molecular behavior of these compounds, which is crucial for their application in drug design and other scientific areas (Dardonville et al., 1998).

Pharmaceutical Synthesis

The compound has been used as a synthon in pharmaceutical synthesis. A study utilized 1-Phenyl-1 H -pyrazol-3-ol, a related compound, for the preparation of various derivatives, demonstrating its versatility in drug development (Arbačiauskienė et al., 2009).

Biological Screening

A study involved the design, synthesis, and biological screening of 1-Phenyl-5-substituted-3-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazole derivatives. These compounds were evaluated for their antioxidant, anti-inflammatory, and antidiabetic activities, demonstrating the compound's potential in biological screening (Tok & KoĂ yiÄźit-KaymakĂ Ä oÄźlu, 2020).

Insecticidal Activity

1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one derivatives have been synthesized and evaluated for insecticidal activity. These studies are important for developing new, more effective insecticides (Yagi et al., 1999).

Phosphorescence Studies

Derivatives of 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one have been used in phosphorescence studies, highlighting their potential in material sciences and photonics (Yang et al., 2005).

Free Radical Scavenging

The compound has been identified as a potent antioxidant agent, specifically against lipid peroxidation. This discovery highlights its potential in treating diseases related to oxidative stress (Watanabe et al., 2003).

Analytical Applications

The compound has been evaluated as a precolumn derivatization reagent for the analysis of primary alcohols using HPLC, demonstrating its utility in analytical chemistry (Al-Sabahi et al., 2021).

Antimicrobial Synthesis via Vilsmeier–Haack Reaction

The synthesis of novel antimicrobial agents through a Vilsmeier–Haack reaction approach using derivatives of 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one has been explored, demonstrating the compound's versatility in synthetic chemistry (Bhat et al., 2016).

Metabolism Studies

The metabolism of related compounds has been studied to understand their biotransformation in various animal species, including humans. This research is important for drug development and safety assessments (Hidetoshi et al., 1968).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGRRRKQSFURGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349914
Record name 2-Phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one

CAS RN

321-07-3
Record name 2-Phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 321-07-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
TR SOBAHI, MA HASSAN, Z EL-AMSHANY - kau.edu.sa
… Diazocoupling of 1-phenyl-3-trifluoromethyl-2-pyrazolin-5-one (1) with different aryldiazonium salts yielded 4-[(aryl) diazenyl]-1-phenyl-3-trifluoromethyl-2-pyrazolin-5-ones (2) as …
Number of citations: 2 www.kau.edu.sa
K Hata, M Lin, Y Katsumura, Y Muroya, H Fu… - Journal of radiation …, 2011 - jstage.jst.go.jp
… The transient spectra of the reactions of 4 (1-phenyl-3trifluoromethyl-2-pyrazolin-5-one) are shown in Fig. 5 (b). The transient species produced by the reaction with •OH showed a …
Number of citations: 26 www.jstage.jst.go.jp
TR Sobahi - 2006 - nopr.niscpr.res.in
1-Phenyl-3-trifluoromethyl-2-pyrazolin-5-one 1 on heating with aromatic aldehydes at 160-70C affords the corresponding 4- arylidene-2-pyrazolin-5-ones 3. while 3-amino-l-phenyl-2- …
Number of citations: 8 nopr.niscpr.res.in
T Sobahi - 2006 - kau.edu.sa
… 1-Phenyl-3-trifluoromethyl-2-pyrazolin-5-one 1 on heating with aromatic aldehydes at 160–70 o C affords the corresponding 4-arylidene-2-pyrazolin-5-ones 3, while 3-amino-1-phenyl-2…
Number of citations: 0 www.kau.edu.sa
C Guo, W Holzer - Molbank, 2009 - mdpi.com
… In the course of a synthetic program dedicated to the functionalization of 1-phenyl-3-trifluoromethyl-2-pyrazolin-5-one (1) [1] we were interested in compound 2, which was considered …
Number of citations: 1 www.mdpi.com
Z Zhang, J Han, S Zhu - Tetrahedron, 2011 - Elsevier
… Et 3 N (1.0 equiv) was added by a syringe pump dropwise to the solution of 1-phenyl-3-trifluoromethyl-2-pyrazolin-5-one 1 (1.0 equiv) and I(CF 2 ) 2 O(CF 2 ) 2 SO 2 N 3 (1.0 equiv) in …
Number of citations: 22 www.sciencedirect.com
Z Zhang, X Wang, S Tao, S Zhu - Tetrahedron, 2012 - Elsevier
… Et 3 N (1.0 equiv) was added by a syringe pump dropwise to the solution of 1-phenyl-3-trifluoromethyl-2-pyrazolin-5-one (1.0 equiv) and I(CF 2 ) 2 O(CF 2 ) 2 SO 2 N 3 (1.0 equiv) in CH …
Number of citations: 14 www.sciencedirect.com
J Zhang, S Yang, K Zhang, J Chen, H Deng, M Shao… - Tetrahedron, 2012 - Elsevier
… After filtration, the residue was recrystallized from ethanol to give the pure 1-phenyl-3-trifluoromethyl-2-pyrazolin-5-one 10.23 g, yield 90%. …
Number of citations: 12 www.sciencedirect.com
HS Abdul-Gafoor - 2016 - platform.almanhal.com
The rapid spread of cancer has stimulated an unprecedented level of research activity directed towards the search for new structure leads that may be of use in designing novel …
Number of citations: 0 platform.almanhal.com
YY Huang, HC Lin, KM Cheng, WN Su, KC Sung… - Tetrahedron, 2009 - Elsevier
An efficient and convenient method for the bromination of pyrazolones and 5-hydroxypyrazoles was developed by using N-bromobenzamide in THF at room temperature. This new …
Number of citations: 55 www.sciencedirect.com

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